molecular formula C29H33N3O2S B397277 N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE

Cat. No.: B397277
M. Wt: 487.7g/mol
InChI Key: HEFOIERQKAHMCM-UHFFFAOYSA-N
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Description

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzylpiperazine moiety with a tetrahydrocycloheptathiophene ring, making it an interesting subject for chemical research and development.

Properties

Molecular Formula

C29H33N3O2S

Molecular Weight

487.7g/mol

IUPAC Name

N-[3-(4-benzylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2-methylbenzamide

InChI

InChI=1S/C29H33N3O2S/c1-21-10-8-9-13-23(21)27(33)30-28-26(24-14-6-3-7-15-25(24)35-28)29(34)32-18-16-31(17-19-32)20-22-11-4-2-5-12-22/h2,4-5,8-13H,3,6-7,14-20H2,1H3,(H,30,33)

InChI Key

HEFOIERQKAHMCM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the core structures followed by their coupling. One common approach involves the reaction of 4-benzylpiperazine with a suitable acylating agent to form the benzylpiperazine derivative. This intermediate is then reacted with a cycloheptathiophene derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable subject for synthetic organic chemistry.

Biology

In biological research, N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE is investigated for its potential as a pharmacological agent. Studies have shown that derivatives of this compound exhibit antimicrobial and antifungal activities .

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a promising candidate for drug discovery .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzylpiperazine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The cycloheptathiophene ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(4-benzylpiperazin-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}-2-methylbenzamide: A closely related compound with similar structural features.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a benzylpiperazine moiety, studied for its antimicrobial activity.

Uniqueness

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE stands out due to its unique combination of a benzylpiperazine moiety and a cycloheptathiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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